An In-depth Technical Guide to the Chemical Properties of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
An In-depth Technical Guide to the Chemical Properties of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Morpholin-4-yl)-2-hydroxy-cyclopentane is a heterocyclic organic compound featuring a cyclopentane ring substituted with a morpholine and a hydroxyl group. This molecule holds potential interest for researchers in medicinal chemistry and drug development due to the established biological significance of both the morpholine and cyclopentane scaffolds. The morpholine ring is a common motif in many approved drugs, valued for its favorable physicochemical and metabolic properties. The cyclopentane ring serves as a versatile and stereochemically defined scaffold. The combination of these two moieties in 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane presents a molecule with potential for diverse biological activities.
This technical guide provides a comprehensive overview of the known chemical properties of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane, including its synthesis, stereochemistry, and potential biological relevance.
Chemical and Physical Properties
Table 1: General Chemical Properties of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
| Property | Value | Source |
| CAS Number | 161193-34-6 | [1][2] |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| InChI Key | BDLQQULXCVFFIX-RKDXNWHRSA-N | [1] |
Stereochemistry
1-(Morpholin-4-yl)-2-hydroxy-cyclopentane possesses two stereocenters at positions 1 and 2 of the cyclopentane ring. This gives rise to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The synthesis of this compound via the ring-opening of cyclopentene oxide with morpholine typically results in the formation of the trans diastereomers, (1R,2S) and (1S,2R), as a racemic mixture.[1]
Synthesis
The most probable and well-established synthetic route to 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane is the nucleophilic ring-opening of cyclopentene oxide with morpholine.[1] This reaction proceeds via an SN2 mechanism, where the nitrogen atom of the morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This backside attack leads to an inversion of stereochemistry at the site of attack, resulting in the trans configuration of the final product.
Experimental Protocol: Synthesis of trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane
While a specific, detailed experimental protocol for the synthesis of this exact compound is not available in the literature, a general procedure for the aminolysis of epoxides can be adapted.
Materials:
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Cyclopentene oxide
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Morpholine
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A suitable solvent (e.g., methanol, ethanol, or water)
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Optional: A Lewis acid catalyst (e.g., lithium perchlorate) to enhance reactivity
Procedure:
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In a round-bottom flask, dissolve cyclopentene oxide in a suitable solvent.
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Add an equimolar amount or a slight excess of morpholine to the solution.
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The reaction can be carried out at room temperature or with gentle heating to increase the reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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If the reaction is slow, a catalytic amount of a Lewis acid can be added.
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Upon completion of the reaction, the solvent is removed under reduced pressure.
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The crude product is then purified, typically by column chromatography on silica gel, to yield the desired trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane.
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane.
Spectroscopic Data
Detailed NMR, IR, and mass spectrometry data for 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane are not currently available in public databases or scientific literature. Characterization of the synthesized compound would be essential to confirm its structure and stereochemistry.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. However, based on the known pharmacological profiles of related compounds, some potential areas of interest for future research can be inferred.
Morpholine-containing compounds are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Similarly, various cyclopentane derivatives have been investigated for their therapeutic potential. For instance, cyclopentane-1,2-dione derivatives have been evaluated as thromboxane A2 prostanoid (TP) receptor antagonists.[3]
Given the structural features of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane, it could be a candidate for screening in various biological assays to explore its potential as a therapeutic agent.
Diagram 2: Potential Research Directions
Caption: Potential avenues for investigating the biological activity of the title compound.
Conclusion
1-(Morpholin-4-yl)-2-hydroxy-cyclopentane is a readily accessible compound with potential for biological activity based on its constituent morpholine and cyclopentane moieties. While detailed experimental data on its physicochemical properties and biological effects are currently lacking, this technical guide provides a foundation for future research. The outlined synthetic protocol offers a straightforward method for its preparation, which will enable further investigation into its chemical and pharmacological characteristics. Future studies should focus on the full characterization of this compound and a comprehensive screening of its biological activities to unlock its potential in drug discovery and development.

